molecular formula C26H23N3O2 B11328282 2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one

2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one

Cat. No.: B11328282
M. Wt: 409.5 g/mol
InChI Key: QEQIRRZKGVIPFH-UHFFFAOYSA-N
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Description

2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core linked to an indole moiety. The presence of both quinazolinone and indole structures in a single molecule makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quinazolinone Core Formation: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate amine, followed by cyclization.

    Coupling of Indole and Quinazolinone: The final step involves coupling the indole moiety with the quinazolinone core through a suitable linker, such as a benzyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one: Similar structure but lacks the methyl group on the indole moiety.

    2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-quinazolin-4(3H)-one: Similar structure but lacks the methyl group on the quinazolinone core.

Uniqueness

The presence of both a methyl group on the indole moiety and the quinazolinone core in 2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one makes it unique. These structural features may contribute to its distinct chemical and biological properties, such as enhanced binding affinity to specific molecular targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(1-benzyl-5-methyl-2-oxo-3H-indol-3-yl)methyl]-3-methylquinazolin-4-one

InChI

InChI=1S/C26H23N3O2/c1-17-12-13-23-20(14-17)21(26(31)29(23)16-18-8-4-3-5-9-18)15-24-27-22-11-7-6-10-19(22)25(30)28(24)2/h3-14,21H,15-16H2,1-2H3

InChI Key

QEQIRRZKGVIPFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2CC3=NC4=CC=CC=C4C(=O)N3C)CC5=CC=CC=C5

Origin of Product

United States

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